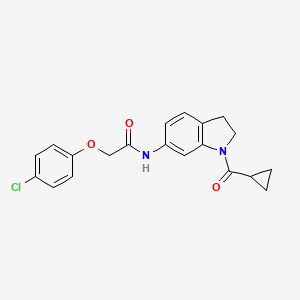
2-(4-chlorophenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide, also known as CPI-600, is a small molecule inhibitor that has gained significant attention in the field of cancer research. The compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for its potential as a cancer therapy.
Mécanisme D'action
2-(4-chlorophenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide is a selective inhibitor of the bromodomain and extraterminal (BET) family of proteins, which play a key role in gene expression and cell growth. By inhibiting BET proteins, 2-(4-chlorophenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide disrupts the expression of genes that are critical for cancer cell survival and proliferation. This leads to the inhibition of cancer cell growth and induction of apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, the compound has been shown to inhibit the growth of cancer cells, induce apoptosis, and enhance the efficacy of other cancer therapies. 2-(4-chlorophenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(4-chlorophenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide is its selectivity for BET proteins, which minimizes off-target effects and reduces the risk of toxicity. The compound has also shown good pharmacokinetic properties, making it suitable for use in animal models and clinical trials. However, one limitation of 2-(4-chlorophenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide is its relatively low potency compared to other BET inhibitors. This may limit its efficacy in certain cancer types and may require higher doses to achieve therapeutic effects.
Orientations Futures
There are several future directions for the development of 2-(4-chlorophenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide and other BET inhibitors. One area of focus is the identification of biomarkers that can predict response to therapy and guide patient selection. Another area of interest is the development of combination therapies that can enhance the efficacy of BET inhibitors and overcome resistance mechanisms. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 2-(4-chlorophenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide and other BET inhibitors in a variety of cancer types.
Applications De Recherche Scientifique
2-(4-chlorophenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide has been extensively studied for its potential as a cancer therapy. The compound has shown promising results in preclinical studies, demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. 2-(4-chlorophenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide has been shown to be effective in a variety of cancer types, including breast, lung, and colon cancer. The compound has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3/c21-15-4-7-17(8-5-15)26-12-19(24)22-16-6-3-13-9-10-23(18(13)11-16)20(25)14-1-2-14/h3-8,11,14H,1-2,9-10,12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVWRJVOSPIXOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)COC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(Cyclopentanecarbonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3396981.png)

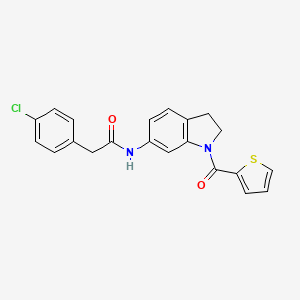
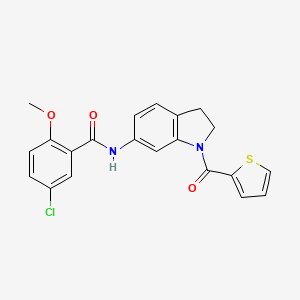
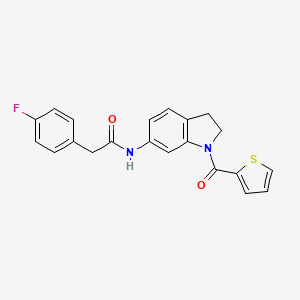
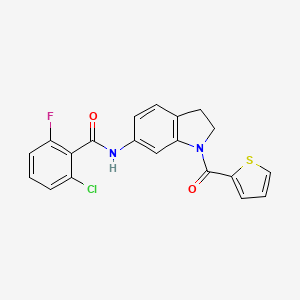
![N-(4-chlorophenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3397012.png)
![N-(2-chlorophenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3397023.png)
![N-(3-acetylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3397030.png)
![N-(3,4-dimethoxyphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3397036.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-{13-fluoro-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide](/img/structure/B3397041.png)
![2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B3397046.png)
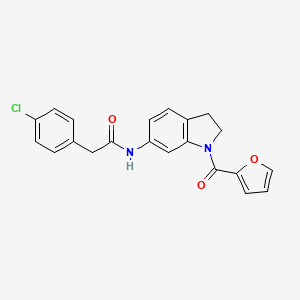
![N-(5-chloro-2,4-dimethoxyphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3397065.png)